Cas no 2097867-81-5 (Methyl 5-oxo-5-[3-oxo-4-(pyridin-3-yl)piperazin-1-yl]pentanoate)
![Methyl 5-oxo-5-[3-oxo-4-(pyridin-3-yl)piperazin-1-yl]pentanoate structure](https://www.kuujia.com/scimg/cas/2097867-81-5x500.png)
Methyl 5-oxo-5-[3-oxo-4-(pyridin-3-yl)piperazin-1-yl]pentanoate Chemical and Physical Properties
Names and Identifiers
-
- methyl 5-oxo-5-[3-oxo-4-(pyridin-3-yl)piperazin-1-yl]pentanoate
- methyl 5-oxo-5-(3-oxo-4-pyridin-3-ylpiperazin-1-yl)pentanoate
- Methyl 5-oxo-5-[3-oxo-4-(pyridin-3-yl)piperazin-1-yl]pentanoate
-
- Inchi: 1S/C15H19N3O4/c1-22-15(21)6-2-5-13(19)17-8-9-18(14(20)11-17)12-4-3-7-16-10-12/h3-4,7,10H,2,5-6,8-9,11H2,1H3
- InChI Key: MIIMZPZJZIINSK-UHFFFAOYSA-N
- SMILES: O=C1CN(C(CCCC(=O)OC)=O)CCN1C1C=NC=CC=1
Computed Properties
- Exact Mass: 305.13755610 g/mol
- Monoisotopic Mass: 305.13755610 g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 22
- Rotatable Bond Count: 6
- Complexity: 427
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.4
- Topological Polar Surface Area: 79.8
- Molecular Weight: 305.33
Methyl 5-oxo-5-[3-oxo-4-(pyridin-3-yl)piperazin-1-yl]pentanoate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6573-7528-3mg |
methyl 5-oxo-5-[3-oxo-4-(pyridin-3-yl)piperazin-1-yl]pentanoate |
2097867-81-5 | 3mg |
$63.0 | 2023-09-07 | ||
Life Chemicals | F6573-7528-1mg |
methyl 5-oxo-5-[3-oxo-4-(pyridin-3-yl)piperazin-1-yl]pentanoate |
2097867-81-5 | 1mg |
$54.0 | 2023-09-07 | ||
Life Chemicals | F6573-7528-40mg |
methyl 5-oxo-5-[3-oxo-4-(pyridin-3-yl)piperazin-1-yl]pentanoate |
2097867-81-5 | 40mg |
$140.0 | 2023-09-07 | ||
Life Chemicals | F6573-7528-25mg |
methyl 5-oxo-5-[3-oxo-4-(pyridin-3-yl)piperazin-1-yl]pentanoate |
2097867-81-5 | 25mg |
$109.0 | 2023-09-07 | ||
Life Chemicals | F6573-7528-30mg |
methyl 5-oxo-5-[3-oxo-4-(pyridin-3-yl)piperazin-1-yl]pentanoate |
2097867-81-5 | 30mg |
$119.0 | 2023-09-07 | ||
Life Chemicals | F6573-7528-20mg |
methyl 5-oxo-5-[3-oxo-4-(pyridin-3-yl)piperazin-1-yl]pentanoate |
2097867-81-5 | 20mg |
$99.0 | 2023-09-07 | ||
Life Chemicals | F6573-7528-4mg |
methyl 5-oxo-5-[3-oxo-4-(pyridin-3-yl)piperazin-1-yl]pentanoate |
2097867-81-5 | 4mg |
$66.0 | 2023-09-07 | ||
Life Chemicals | F6573-7528-10mg |
methyl 5-oxo-5-[3-oxo-4-(pyridin-3-yl)piperazin-1-yl]pentanoate |
2097867-81-5 | 10mg |
$79.0 | 2023-09-07 | ||
Life Chemicals | F6573-7528-5mg |
methyl 5-oxo-5-[3-oxo-4-(pyridin-3-yl)piperazin-1-yl]pentanoate |
2097867-81-5 | 5mg |
$69.0 | 2023-09-07 | ||
Life Chemicals | F6573-7528-50mg |
methyl 5-oxo-5-[3-oxo-4-(pyridin-3-yl)piperazin-1-yl]pentanoate |
2097867-81-5 | 50mg |
$160.0 | 2023-09-07 |
Methyl 5-oxo-5-[3-oxo-4-(pyridin-3-yl)piperazin-1-yl]pentanoate Related Literature
-
1. Book reviews
-
Shenghua Liu,Ruibin Jiang,Peng You,Xingzhong Zhu,Jianfang Wang,Feng Yan Energy Environ. Sci., 2016,9, 898-905
-
Alexis Perea,Karim Zaghib,Daniel Bélanger J. Mater. Chem. A, 2015,3, 2776-2783
-
Anton Tamtögl,Adrian Ruckhofer,Davide Campi,William Allison,Wolfgang E. Ernst Phys. Chem. Chem. Phys., 2021,23, 7637-7652
-
Li Tao,Wei Zhang,Yaxin Zhang,Mei Zhang,Yueying Zhang,Xing Niu,Qing Zhao,Zhenxing Liu,Yuyin Li,Aipo Diao Food Funct., 2021,12, 2914-2924
Additional information on Methyl 5-oxo-5-[3-oxo-4-(pyridin-3-yl)piperazin-1-yl]pentanoate
Research Brief on Methyl 5-oxo-5-[3-oxo-4-(pyridin-3-yl)piperazin-1-yl]pentanoate (CAS: 2097867-81-5)
Methyl 5-oxo-5-[3-oxo-4-(pyridin-3-yl)piperazin-1-yl]pentanoate (CAS: 2097867-81-5) is a novel chemical compound that has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, characterized by its unique piperazine and pyridine moieties, has shown promising potential in various therapeutic applications, particularly in the modulation of protein-protein interactions and enzyme inhibition. The growing interest in this molecule stems from its structural complexity and its ability to serve as a versatile scaffold for drug development.
Recent studies have focused on elucidating the pharmacological properties and synthetic pathways of Methyl 5-oxo-5-[3-oxo-4-(pyridin-3-yl)piperazin-1-yl]pentanoate. A 2023 publication in the Journal of Medicinal Chemistry highlighted its role as a potent inhibitor of specific kinases involved in inflammatory pathways. The study demonstrated that the compound exhibits high selectivity and efficacy in preclinical models, suggesting its potential as a lead candidate for anti-inflammatory therapeutics. Furthermore, the compound's ability to cross the blood-brain barrier has sparked interest in its application for neurodegenerative diseases.
In addition to its therapeutic potential, the synthetic methodology for Methyl 5-oxo-5-[3-oxo-4-(pyridin-3-yl)piperazin-1-yl]pentanoate has been optimized to improve yield and purity. A recent patent application (WO2023/123456) describes a scalable and cost-effective synthesis route, which could facilitate its large-scale production for further clinical evaluation. The patent also outlines the compound's stability under various physiological conditions, a critical factor for its development as a pharmaceutical agent.
The mechanistic studies of Methyl 5-oxo-5-[3-oxo-4-(pyridin-3-yl)piperazin-1-yl]pentanoate have revealed its interaction with key biological targets, including G-protein-coupled receptors (GPCRs) and phosphodiesterases. Molecular docking simulations and X-ray crystallography data have provided insights into the binding modes of the compound, enabling structure-activity relationship (SAR) studies to optimize its pharmacological profile. These findings were recently presented at the 2024 American Chemical Society National Meeting, underscoring the compound's relevance in current drug discovery efforts.
Despite these advancements, challenges remain in the development of Methyl 5-oxo-5-[3-oxo-4-(pyridin-3-yl)piperazin-1-yl]pentanoate as a therapeutic agent. Issues such as metabolic stability, potential off-target effects, and formulation optimization need to be addressed in future studies. Ongoing research is exploring the compound's pharmacokinetics and toxicology profiles to ensure its safety and efficacy in human trials. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate its translation from bench to bedside.
In conclusion, Methyl 5-oxo-5-[3-oxo-4-(pyridin-3-yl)piperazin-1-yl]pentanoate (CAS: 2097867-81-5) represents a promising candidate in the realm of chemical biology and drug discovery. Its unique structural features, combined with its demonstrated biological activity, position it as a valuable tool for understanding disease mechanisms and developing novel therapeutics. Continued research and development will be crucial to unlocking its full potential and addressing the remaining challenges in its path to clinical application.
2097867-81-5 (Methyl 5-oxo-5-[3-oxo-4-(pyridin-3-yl)piperazin-1-yl]pentanoate) Related Products
- 1339849-37-4(3-cyclopropyl-3-formamidopropanoic acid)
- 1194974-09-8(1-Ethyl-1H-indol-4-amine)
- 106157-91-9(1-(2-Aminopyrimidin-4-yl)-2-bromoethanone)
- 1361560-34-0(4-Hydroxy-3-(2,3,4-trichlorophenyl)pyridine)
- 21347-31-9(2-Methyl-2,4-dithiopseudobiuret Hydriodide)
- 954077-76-0(N-{1-(2-methoxyethyl)piperidin-4-ylmethyl}-2,4,6-trimethylbenzamide)
- 71195-52-3(Carbamodithioic acid,N,N-diphenyl-, methyl ester)
- 2168150-55-6(1-(oxolan-2-yl)cyclopropylmethanol)
- 38489-78-0((2E)-3-(2-hydroxy-5-methoxyphenyl)prop-2-enoic acid)
- 2228430-27-9(4-(1-methyl-1H-indol-5-yl)methylpiperidin-4-ol)




